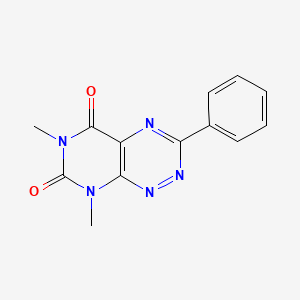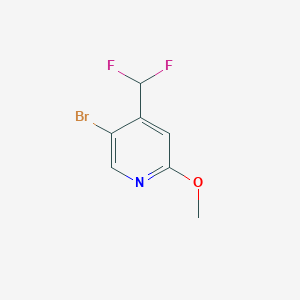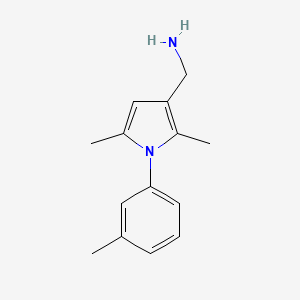
(2,5-Dimethyl-1-(m-tolyl)-1H-pyrrol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethyl-1-(m-tolyl)-1H-pyrrol-3-yl)methanamine is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at positions 2 and 5, a tolyl group at position 1, and a methanamine group at position 3 of the pyrrole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-1-(m-tolyl)-1H-pyrrol-3-yl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with m-tolylmagnesium bromide, followed by the introduction of the methanamine group through reductive amination. The reaction conditions typically involve the use of anhydrous solvents, inert atmosphere, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors, precise control of reaction parameters, and efficient purification techniques such as distillation or chromatography are essential to achieve high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dimethyl-1-(m-tolyl)-1H-pyrrol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring or the methanamine group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,5-Dimethyl-1-(m-tolyl)-1H-pyrrol-3-yl)methanamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Pyrrole derivatives are known to exhibit various pharmacological properties, and this compound could be investigated for its potential as a therapeutic agent.
Medicine
In medicine, the compound may be explored for its potential use in drug development. Its structural features could be optimized to enhance its efficacy and selectivity as a drug candidate.
Industry
In the industrial sector, this compound may find applications in the production of specialty chemicals, agrochemicals, or materials science.
Mecanismo De Acción
The mechanism of action of (2,5-Dimethyl-1-(m-tolyl)-1H-pyrrol-3-yl)methanamine would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpyrrole: Lacks the tolyl and methanamine groups.
1-(m-Tolyl)pyrrole: Lacks the dimethyl and methanamine groups.
3-(Aminomethyl)pyrrole: Lacks the dimethyl and tolyl groups.
Uniqueness
(2,5-Dimethyl-1-(m-tolyl)-1H-pyrrol-3-yl)methanamine is unique due to the combination of its substituents, which may impart distinct chemical and biological properties compared to its analogs. The presence of both electron-donating methyl groups and the electron-withdrawing methanamine group can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C14H18N2 |
|---|---|
Peso molecular |
214.31 g/mol |
Nombre IUPAC |
[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methanamine |
InChI |
InChI=1S/C14H18N2/c1-10-5-4-6-14(7-10)16-11(2)8-13(9-15)12(16)3/h4-8H,9,15H2,1-3H3 |
Clave InChI |
NAYZTIKRWQGXEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N2C(=CC(=C2C)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


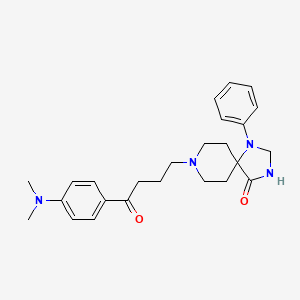
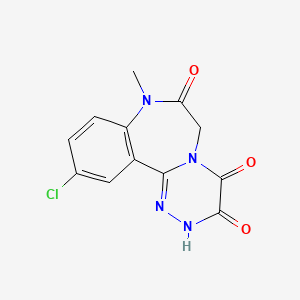
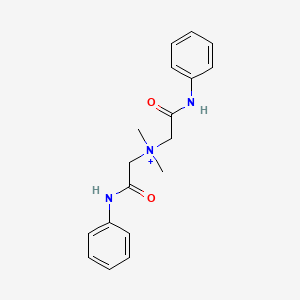

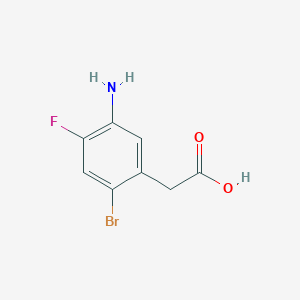
![(2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel](/img/structure/B15197575.png)
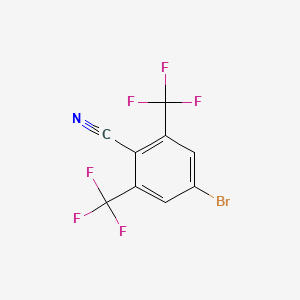
![(8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B15197600.png)
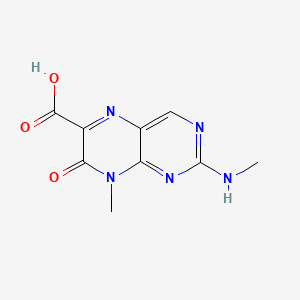
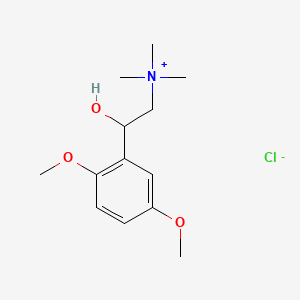
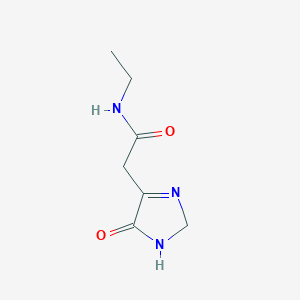
![1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one](/img/structure/B15197622.png)
